(2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
CAS No.:
Cat. No.: VC17810665
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3/t7-,9+/m1/s1 |
| Standard InChI Key | OWEKBOJBEVPIBC-APPZFPTMSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H](C2=CC=CC=C2O1)N |
| Canonical SMILES | CC1CC(C2=CC=CC=C2O1)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine features a benzopyran core fused to an amine group at the 4-position, with a methyl substituent at the 2-position. The compound’s stereochemistry is defined by its (2R,4S) configuration, which influences its interactions with biological targets . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| SMILES Notation | CC1CC(N)c2ccccc2O1 |
| CAS Number | 1820579-76-7 |
The compound’s chiral centers and rigid bicyclic framework contribute to its stability and selectivity in chemical reactions . Density, melting point, and boiling point data remain unspecified in available literature, highlighting gaps in current characterization efforts .
Synthesis and Industrial Production
The synthesis of (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves multi-step organic reactions. Industrial-scale production employs advanced techniques such as continuous flow synthesis and automated reactors to enhance yield and purity. Key steps include:
-
Ring Formation: Constructing the benzopyran scaffold via cyclization reactions.
-
Stereoselective Amination: Introducing the amine group while preserving the (2R,4S) configuration.
-
Purification: Chromatographic methods or recrystallization to isolate the enantiomerically pure product.
Common solvents like dichloromethane and ethanol are used under controlled temperatures and inert atmospheres to optimize reaction efficiency . Industrial protocols prioritize cost-effectiveness and scalability, though detailed catalytic systems remain proprietary.
Mechanism of Action
The compound’s bioactivity likely stems from its interaction with enzymatic and receptor targets. Molecular docking simulations suggest affinity for:
-
Cytochrome P450 Enzymes: Potential modulation of drug metabolism pathways.
-
G-Protein-Coupled Receptors (GPCRs): Structural similarity to amine-containing GPCR ligands.
-
Topoisomerase II: DNA replication interference observed in preliminary assays.
Hydrogen bonding and π-π stacking interactions between the benzopyran core and hydrophobic protein pockets may underpin its selectivity. Comparative studies with flavone derivatives (e.g., 3,4′,5,7-tetramethoxyflavone) reveal shared binding motifs, though (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine exhibits enhanced solubility due to its amine group .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for designing novel therapeutics. Derivatives with modified substituents at the 2- and 4-positions are under exploration to enhance bioavailability and target specificity.
Chiral Auxiliaries
Its rigid, enantiomerically pure structure makes it a candidate for asymmetric synthesis, particularly in constructing complex natural products .
Material Science
Ongoing research investigates its incorporation into polymers for optoelectronic devices, leveraging the benzopyran moiety’s fluorescence properties .
Comparison with Structural Analogues
| Compound | Molecular Formula | Key Differences | Bioactivity |
|---|---|---|---|
| (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine | Fluorine substituent at C6 | Enhanced antimicrobial potency | |
| 3,4′,5,7-Tetramethoxyflavone | Methoxy groups, flavone core | Anticancer, antioxidant |
The absence of methoxy groups in (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine reduces steric hindrance, potentially improving membrane permeability compared to flavone derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume